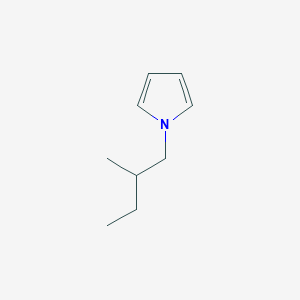
1-(2-Methylbutyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbutyl)-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom The specific structure of this compound includes a 2-methylbutyl group attached to the nitrogen atom of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutyl)-1H-pyrrole typically involves the reaction of pyrrole with 2-methylbutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrole acts as a nucleophile and displaces the halide group from the 2-methylbutyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole and enhance its nucleophilicity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylbutyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-methylbutyl-substituted pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles like halogens or nitro groups, leading to halogenated or nitro-substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-Methylbutyl-substituted pyrrolidines.
Substitution: Halogenated or nitro-substituted pyrroles.
Aplicaciones Científicas De Investigación
1-(2-Methylbutyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylbutyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Methylbutyl)-1H-pyrrole can be compared with other similar compounds such as:
2-Methyl-1-butanol: A related compound with a similar 2-methylbutyl group but lacking the pyrrole ring. It is used as a solvent and in the synthesis of esters.
Pyrrole: The parent compound of this compound, which serves as a fundamental building block in organic chemistry.
2-Methyl-1-butene: An unsaturated hydrocarbon with a similar carbon skeleton but different functional groups and reactivity.
Propiedades
Número CAS |
13678-55-2 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1-(2-methylbutyl)pyrrole |
InChI |
InChI=1S/C9H15N/c1-3-9(2)8-10-6-4-5-7-10/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
WRPDLXFMIRJRFM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CN1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


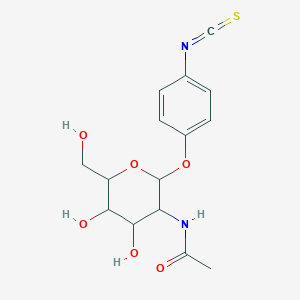
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

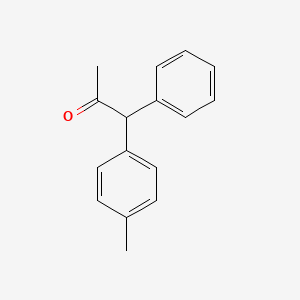
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
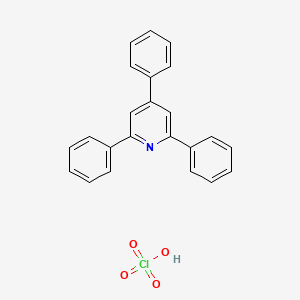
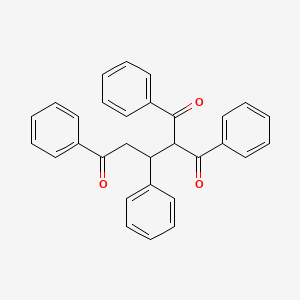
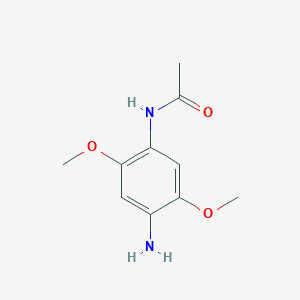
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
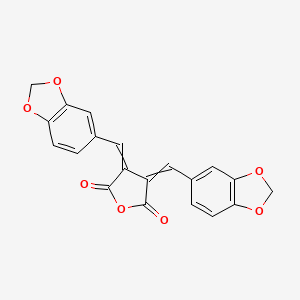
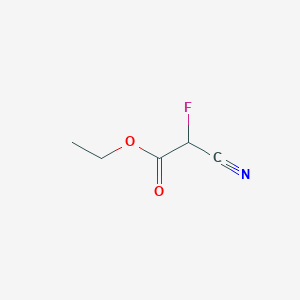
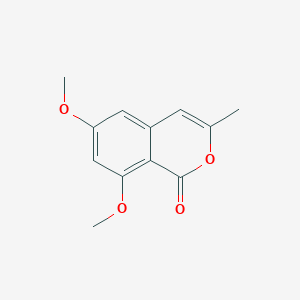
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
